molecular formula C9H9ClO2 B3057576 4-(Methoxymethyl)benzoyl chloride CAS No. 82628-75-9

4-(Methoxymethyl)benzoyl chloride

Cat. No.: B3057576
CAS No.: 82628-75-9
M. Wt: 184.62 g/mol
InChI Key: FHLONZHNJKJMND-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where a methoxymethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methoxymethyl)benzoyl chloride can be synthesized through the direct chlorination of 4-methoxybenzoic acid using thionyl chloride . The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the desired benzoyl chloride derivative.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of thionyl chloride remains common due to its efficiency in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used to form amides.

    Alcohols: Used to form esters.

    Potassium Thiocyanate: Used for the formation of isothiocyanate derivatives.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Isothiocyanate Derivatives: Formed from reactions with potassium thiocyanate.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)benzoyl chloride primarily involves nucleophilic substitution reactions. The compound’s acyl chloride group is highly reactive, allowing it to readily react with nucleophiles. The nucleophilic attack on the carbonyl carbon leads to the formation of tetrahedral intermediates, followed by the elimination of chloride ions to form the final products .

Comparison with Similar Compounds

Uniqueness: 4-(Methoxymethyl)benzoyl chloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can provide distinct advantages in specific synthetic applications compared to its analogs.

Biological Activity

4-(Methoxymethyl)benzoyl chloride, with the chemical formula C9H9ClO2C_9H_9ClO_2, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. Its structural characteristics suggest potential biological activities, especially in the realm of enzyme inhibition and fungicidal properties.

  • Molecular Formula : C9H9ClO2C_9H_9ClO_2
  • Molecular Weight : 184.62 g/mol
  • Chemical Structure : The compound consists of a benzoyl group substituted with a methoxymethyl group, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds related to benzoyl chlorides exhibit diverse biological activities, including:

  • Antimicrobial Properties : Benzoyl derivatives have been studied for their effectiveness against various pathogens.
  • Enzyme Inhibition : Certain derivatives have shown potential as dual inhibitors of bacterial topoisomerases, which are critical for DNA replication and transcription.

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeReference
This compoundAntimicrobial
Benzyl chlorideMutagenicity
4-ChloromethylbiphenylCarcinogenicity
Various benzamide derivativesFungicidal

Antimicrobial Activity

A study focusing on the antimicrobial effects of benzoyl derivatives indicated that this compound possesses notable activity against several bacterial strains. This suggests that the compound could be developed into a therapeutic agent for treating infections.

Enzyme Inhibition

Research has highlighted the potential of this compound as a dual inhibitor of bacterial topoisomerases. These enzymes are vital for bacterial survival, and their inhibition can lead to effective antibacterial strategies. The compound demonstrated balanced inhibition against both DNA gyrase and topoisomerase IV, making it a candidate for further development in antibiotic therapies .

Fungicidal Properties

In agricultural applications, derivatives of benzoyl chloride have been incorporated into fungicide formulations. The ability of these compounds to inhibit fungal growth has been documented, suggesting that this compound could also serve as an effective fungicide .

Properties

IUPAC Name

4-(methoxymethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLONZHNJKJMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551771
Record name 4-(Methoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82628-75-9
Record name 4-(Methoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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